molecular formula C72H2O2 B14095853 3 inverted exclamation markaH-Cyclopropa[8,25][5,6]fullerene-C70-D5h(6)-3 inverted exclamation marka-carboxylic acid

3 inverted exclamation markaH-Cyclopropa[8,25][5,6]fullerene-C70-D5h(6)-3 inverted exclamation marka-carboxylic acid

Katalognummer: B14095853
Molekulargewicht: 898.8 g/mol
InChI-Schlüssel: LFTOIJQGXJCQPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’H-Cyclopropa[8,25][5,6]fullerene-C70-3’-carboxylic acid is a derivative of fullerene C70, a molecule composed of 70 carbon atoms arranged in a spherical structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’H-Cyclopropa[8,25][5,6]fullerene-C70-3’-carboxylic acid typically involves the cyclopropanation of fullerene C70. This process can be achieved through the reaction of fullerene C70 with diazo compounds in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for higher yields and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability. The use of high-purity starting materials and advanced purification techniques, such as chromatography, is essential to obtain the desired product on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

3’H-Cyclopropa[8,25][5,6]fullerene-C70-3’-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other functional groups.

    Substitution: The cyclopropane ring and carboxylic acid group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

3’H-Cyclopropa[8,25][5,6]fullerene-C70-3’-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex fullerene derivatives and studying their properties.

    Biology: Investigated for its potential as a drug delivery system due to its ability to encapsulate other molecules.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications in treating diseases related to oxidative stress.

    Industry: Utilized in the development of organic photovoltaics and electronic devices due to its unique electronic properties.

Wirkmechanismus

The mechanism of action of 3’H-Cyclopropa[8,25][5,6]fullerene-C70-3’-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fullerene core can participate in electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [6,6]-Phenyl C71 butyric acid methyl ester: Another fullerene derivative with a similar structure but different functional groups.

    Fullerene C60 derivatives: Compounds with a smaller fullerene core but similar cyclopropane and carboxylic acid functionalities.

Uniqueness

3’H-Cyclopropa[8,25][5,6]fullerene-C70-3’-carboxylic acid is unique due to its specific fullerene core size (C70) and the presence of both a cyclopropane ring and a carboxylic acid group

Eigenschaften

Molekularformel

C72H2O2

Molekulargewicht

898.8 g/mol

InChI

InChI=1S/C72H2O2/c73-70(74)69-71-65-57-49-39-29-22-13-7-1-2-4-6-5-3(1)9-16-11(5)20-21-12(6)17-10(4)19-15(8(2)13)24-30(22)40(39)50-44-34(24)26(19)36-28(17)38-32(21)42-41-31(20)37-27(16)35-25-18(9)14(7)23(29)33(25)43(49)53-47(35)55-45(37)51(41)59-60-52(42)46(38)56-48(36)54(44)62(66(71)58(50)57)64(56)68(60)72(69,71)67(59)63(55)61(53)65/h69H,(H,73,74)

InChI-Schlüssel

LFTOIJQGXJCQPD-UHFFFAOYSA-N

Kanonische SMILES

C1(C23C14C5=C6C7=C8C9=C1C%10=C%11C9=C9C%12=C%13C%14=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C%27C%28=C(C%14=C%14C%12=C%11C%11=C%14C%28=C%26C%12=C%11C%10=C%10C%12=C%25C%23=C%11C%10=C1C7=C%11C%22=C6C4=C%21C%19=C2C%17=C1C%15=C%13C2=C9C8=C5C2=C31)C%16=C%18C%27=C%24%20)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.